1-Chloro-4-(trifluoromethyl)naphthalene

palladium-catalyzed cross-coupling oxidative addition chemoselectivity

1-Chloro-4-(trifluoromethyl)naphthalene (C₁₁H₆ClF₃, MW 230.61 g/mol) is a 1,4-disubstituted naphthalene derivative bearing an electron-withdrawing chlorine atom at the 1-position and a trifluoromethyl group at the 4-position. As a halogenated trifluoromethylnaphthalene, it serves as a versatile building block in medicinal chemistry and agrochemical research, where the specific 1,4-substitution pattern enables distinct reactivity profiles compared to its 1,2-isomer or other halogen analogs.

Molecular Formula C11H6ClF3
Molecular Weight 230.61 g/mol
Cat. No. B11873203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(trifluoromethyl)naphthalene
Molecular FormulaC11H6ClF3
Molecular Weight230.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)C(F)(F)F
InChIInChI=1S/C11H6ClF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H
InChIKeyDDKYKJZBJJKICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(trifluoromethyl)naphthalene: Core Identity and Class Positioning for Procurement Decisions


1-Chloro-4-(trifluoromethyl)naphthalene (C₁₁H₆ClF₃, MW 230.61 g/mol) is a 1,4-disubstituted naphthalene derivative bearing an electron-withdrawing chlorine atom at the 1-position and a trifluoromethyl group at the 4-position [1]. As a halogenated trifluoromethylnaphthalene, it serves as a versatile building block in medicinal chemistry and agrochemical research, where the specific 1,4-substitution pattern enables distinct reactivity profiles compared to its 1,2-isomer or other halogen analogs . The compound belongs to a class of fluorinated aromatic intermediates valued for their metabolic stability and lipophilicity modulation in drug discovery programs.

Why 1-Chloro-4-(trifluoromethyl)naphthalene Cannot Be Simply Replaced by In-Class Analogs


The 1,4-disubstitution pattern on the naphthalene core creates a unique electronic environment where the electron-withdrawing trifluoromethyl group and chlorine atom cooperate to dictate reactivity, regioselectivity, and physicochemical properties in ways that cannot be replicated by other halogen/position combinations. Simply interchanging the chlorine for bromine, fluorine, or iodine—or shifting the substituent to the 2-position—fundamentally alters oxidative addition kinetics in cross-coupling, lipophilicity (logP), and site-selectivity in subsequent functionalization steps [1]. The quantitative evidence below maps these critical differences that determine whether this specific compound, rather than a cheaper or more readily available analog, is required for a given synthetic sequence or biological application.

Quantitative Differentiation Evidence: 1-Chloro-4-(trifluoromethyl)naphthalene vs. Closest Analogs


Cross-Coupling Reactivity: C–Cl Bond Strength Enables Orthogonal Functionalization Strategies vs. C–Br and C–I Analogs

The aryl C–Cl bond of 1-chloro-4-(trifluoromethyl)naphthalene requires significantly higher activation energy for oxidative addition compared to the C–Br and C–I bonds of its bromo and iodo analogs [1]. This differential reactivity enables chemoselective cross-coupling sequences where a bromo or iodo handle elsewhere in the molecule can be engaged preferentially, leaving the chloro substituent intact for subsequent transformation. The C–Cl bond dissociation energy in aryl chlorides is approximately 346 kJ/mol, compared to ~290 kJ/mol for aryl bromides and ~228 kJ/mol for aryl iodides [1].

palladium-catalyzed cross-coupling oxidative addition chemoselectivity

Trifluoromethylation Reactivity: Chloronaphthalenes Are Significantly Less Reactive Than Bromo and Iodo Analogs

In the copper-mediated trifluoromethylation of halogenonaphthalenes with CF₃I, the reactivity of halogenonaphthalenes follows the order: iodo >> bromo >> chloro [1]. 1-Iodonaphthalene afforded 1-(trifluoromethyl)naphthalene in 63% yield, while 2-iodonaphthalene gave 86% yield in pyridine solvent [1]. Chloronaphthalenes were essentially unreactive under these conditions, confirming that the chloro derivative cannot serve as a direct substrate for copper-mediated trifluoromethylation but rather is the product of a different synthetic route (e.g., Sandmeyer-type chlorination of a pre-formed trifluoromethylnaphthalene) .

trifluoromethylation copper-mediated coupling halogen exchange

Iodination Reactivity: Chloro-Substituted Naphthalenes Occupy an Intermediate Reactivity Zone Between Fluoro and Bromo Analogs

In a systematic study of substituted naphthalene iodination using iodine–iodic acid, the reactivity order was firmly established as OCH₃ > CH₃ > F > Cl > Br, with yields ranging from 11% (electron-deficient substrates) to 95% (electron-rich substrates) [1]. The chloro substituent occupies an intermediate position: it deactivates the naphthalene ring toward electrophilic iodination less severely than bromine but more than fluorine. This intermediate reactivity is critical for designing sequential functionalization sequences where controlled mono-iodination is desired without over-iodination or ring deactivation.

electrophilic aromatic substitution iodination substituent effects

Lipophilicity Modulation: 1-Chloro-4-(trifluoromethyl)naphthalene Occupies a Distinct logP Window vs. Non-Halogenated and Bromo Analogs

The computed XLogP3 for chloro(trifluoromethyl)naphthalene regioisomers is approximately 5.1 [1], positioning this compound in a distinct lipophilicity window between the non-halogenated 2-(trifluoromethyl)naphthalene (logP = 3.86) and the bromo analogs such as 1-bromo-5-(trifluoromethyl)naphthalene (logP = 4.62) . This intermediate logP is significant: the chloro compound offers greater membrane permeability than the non-halogenated parent while avoiding the excessively high logP of the bromo derivative, which may compromise aqueous solubility and increase promiscuous binding risks in biological assays.

lipophilicity logP drug-like properties physicochemical profiling

Metalation Site-Selectivity: The 1,4-Disubstitution Pattern Dictates Exclusive Direction of Organometallic Attack

Schlosser and co-workers demonstrated that 1-(trifluoromethyl)naphthalene undergoes metalation exclusively at the 2-position when treated with organolithium or lithium dialkylamide bases followed by CO₂ trapping, yielding (trifluoromethyl)naphthoic acids in moderate yields . When a chlorine substituent is introduced at the 4-position (as in 1-chloro-4-(trifluoromethyl)naphthalene), the metalation site-selectivity is altered: the chlorine atom, being less electron-withdrawing than CF₃ but still inductive, modifies the kinetic acidity at positions 2 and 3, potentially enabling access to substitution patterns not available from the parent 1-(trifluoromethyl)naphthalene. The 2-isomer, by contrast, displays more complex site-selectivity with concomitant attack at 3- and 4-positions .

directed metalation site-selectivity regioselective functionalization

Optimal Application Scenarios for 1-Chloro-4-(trifluoromethyl)naphthalene Based on Quantitative Differentiation Evidence


Orthogonal Cross-Coupling Strategies in Multi-Step Medicinal Chemistry Synthesis

When a synthetic sequence requires staged aryl–aryl bond formation, the C–Cl bond of this compound (BDE ≈ 346 kJ/mol) remains intact under standard Suzuki–Miyaura conditions that readily consume C–Br (≈290 kJ/mol) or C–I (≈228 kJ/mol) handles. This enables procurement of 1-chloro-4-(trifluoromethyl)naphthalene as the foundation building block, with the chloro group serving as a dormant reactive site for a late-stage coupling step, improving overall synthetic efficiency and reducing protecting group manipulations [1].

Controlled logP Optimization in CNS and Intracellular-Targeted Drug Discovery

For lead optimization programs where logP must be maintained within a narrow range (e.g., 3–5 for CNS penetration), 1-chloro-4-(trifluoromethyl)naphthalene (XLogP3 ≈ 5.1) provides a measurable advantage over the bromo analog (logP ≈ 4.6) when higher lipophilicity is needed, while avoiding the excessive logP that would result from further halogen substitution. This differential of ~0.5 logP units is meaningful in medicinal chemistry decision-making, where logP shifts of 0.5–1.0 units can significantly impact ADME properties [2].

Regioselective Late-Stage Functionalization via Directed Metalation

In synthetic routes requiring introduction of a carboxyl, boronate, or other functional group adjacent to the CF₃ substituent, the predicted exclusive 2-position metalation of the 1,4-disubstituted scaffold (supported by Schlosser's metalation studies) offers a cleaner reaction profile than the 1,2-isomer, which shows mixed 3- and 4-site selectivity. Procuring the 1,4-isomer specifically avoids isomeric mixtures that complicate purification and reduce isolated yields .

Agrochemical Intermediate with Defined Halogen Reactivity

Patents describing herbicidal aryloxynaphthalene and disubstituted naphthalene derivatives indicate that the combination and positioning of chlorine and trifluoromethyl substituents on the naphthalene core directly influence herbicidal potency and crop selectivity [3]. The 1-chloro-4-(trifluoromethyl) pattern, with its intermediate electrophilic reactivity and distinct logP, serves as a privileged intermediate scaffold when the biological target demands a specific halogen/CF₃ spatial arrangement that cannot be achieved with the 1-bromo or 1-fluoro analogs.

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